molecular formula C8H9BrO2 B3261369 4-Bromo-2-(1-hydroxyethyl)phenol CAS No. 342880-86-8

4-Bromo-2-(1-hydroxyethyl)phenol

Cat. No.: B3261369
CAS No.: 342880-86-8
M. Wt: 217.06 g/mol
InChI Key: GYAGFKJTZFIQOE-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2. It is also known by other names such as Benzenemethanol, 5-bromo-2-hydroxy-α-methyl- and p-bromophenetol . This compound is characterized by the presence of a bromine atom at the para position relative to the hydroxyl group on the benzene ring, and a hydroxyethyl group at the ortho position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(1-hydroxyethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(1-hydroxyethyl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(1-hydroxyethyl)phenol
  • 4-Bromo-2-(2-hydroxyethyl)phenol
  • 4-Bromo-2-(1-methoxyethyl)phenol

Uniqueness

4-Bromo-2-(1-hydroxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-(1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAGFKJTZFIQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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